Ethyl 4-ethoxypenta-2,4-dienoate
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Overview
Description
Ethyl 4-ethoxypenta-2,4-dienoate is an organic compound that belongs to the class of fatty acid ethyl esters. It is characterized by its conjugated diene structure, which consists of alternating double bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxypenta-2,4-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl 5-chloropenta-2,4-dienoate with n-pentylmagnesiumbromide . This method is advantageous due to the low cost, high catalytic-reaction rates, and ecological safety of iron salts used in the process .
Another method involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl β-bromoacrylates . This method ensures high stereoselectivity and purity of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Fe-catalyzed cross-coupling method is preferred due to its cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxypenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Substituted ethyl esters.
Scientific Research Applications
Ethyl 4-ethoxypenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxypenta-2,4-dienoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The conjugated diene structure allows it to participate in electron transfer reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dienoate: Similar in structure but lacks the ethoxy group.
Ethyl 5-chloropenta-2,4-dienoate: A precursor in the synthesis of ethyl 4-ethoxypenta-2,4-dienoate.
Ethyl deca-2,4-dienoate:
Uniqueness
This compound is unique due to its specific conjugated diene structure and the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
89905-58-8 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 4-ethoxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H14O3/c1-4-11-8(3)6-7-9(10)12-5-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
YYEIGWAOKUFYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C=CC(=O)OCC |
Origin of Product |
United States |
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